3'-F-3'-dA(Bz)-2'-Phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

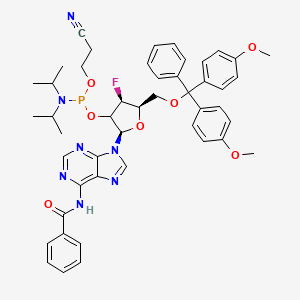

Molecular Formula |

C47H51FN7O7P |

|---|---|

Molecular Weight |

875.9 g/mol |

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-40(48)39(61-46(42)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56)/t39-,40+,42?,46-,63?/m1/s1 |

InChI Key |

WTXSTLCSPVTJTM-SOVKSZLNSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)F |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3'-F-3'-dA(Bz)-2'-Phosphoramidite: Synthesis, Applications, and Performance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Fluoro-3'-deoxyadenosine(benzoyl)-2'-Phosphoramidite, a critical building block in the synthesis of modified oligonucleotides. We delve into its chemical properties, synthesis, and its application in solid-phase oligonucleotide synthesis. This document further details the enhanced characteristics of oligonucleotides incorporating this modification, including increased thermal stability and nuclease resistance, supported by quantitative data. Experimental protocols for synthesis and analysis are provided, alongside a discussion of the potential therapeutic applications, particularly in the development of antiviral agents through chain termination of viral replication.

Introduction

3'-F-3'-dA(Bz)-2'-Phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037) used in the synthesis of oligonucleotides. It is a derivative of deoxyadenosine, featuring a fluorine atom at the 3' position of the sugar ring and a benzoyl protecting group on the exocyclic amine of the adenine (B156593) base. This modification is of significant interest in the fields of molecular biology and drug development due to the unique properties it imparts to the resulting oligonucleotides. The presence of the 3'-fluoro group enhances the thermal stability of oligonucleotide duplexes and confers resistance to nuclease degradation, thereby increasing their in vivo half-life. These characteristics make it a valuable tool for the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in oligonucleotide synthesis.

| Property | Value | Reference |

| Molecular Formula | C47H51FN7O7P | [1][2] |

| Molecular Weight | 875.92 g/mol | [1][2] |

| CAS Number | 2127174-09-6 | [1] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥99% (³¹P-NMR, RP-HPLC) | [3] |

| Storage Conditions | -20°C under an inert atmosphere | [1][3] |

| Solubility | Soluble in anhydrous acetonitrile (B52724) | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the parent nucleoside, adenosine (B11128). The key steps involve the protection of the 5' and exocyclic amine groups, fluorination of the 3' position, and finally, phosphitylation of the 2'-hydroxyl group.

Experimental Protocol: Synthesis of the Precursor, 3'-Fluoro-3'-deoxyadenosine (B151260)

A common method for the synthesis of 3'-fluoro-3'-deoxyadenosine involves the treatment of a protected adenosine analog with a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Materials:

-

2',5'-di-O-tritylated adenosine (or other suitably protected adenosine)

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous non-polar solvent (e.g., dichloromethane (B109758), THF)

-

Deprotection reagents (e.g., trifluoroacetic acid for trityl groups)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the protected adenosine derivative in an anhydrous non-polar solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to a low temperature (e.g., -78°C).

-

Slowly add DAST to the cooled solution. The reaction is typically stirred at low temperature for a period, then allowed to warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the fluorinated intermediate by silica gel column chromatography.

-

Carry out the deprotection of the remaining protecting groups under appropriate conditions to yield 3'-fluoro-3'-deoxyadenosine.[5]

-

Purify the final product by chromatography or recrystallization.

Experimental Protocol: Phosphitylation

The final step to produce the phosphoramidite involves the reaction of the protected 3'-fluoro-3'-deoxyadenosine with a phosphitylating agent.

Materials:

-

N-benzoyl-5'-O-DMT-3'-fluoro-3'-deoxyadenosine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or (2-cyanoethoxy)(diisopropylamino)phosphine

-

Anhydrous, non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous acetonitrile for dissolution on the synthesizer

Procedure:

-

Ensure the starting nucleoside is completely dry by co-evaporation with anhydrous pyridine (B92270) or toluene.

-

Dissolve the dried nucleoside in anhydrous DCM under an inert atmosphere.

-

Add DIPEA to the solution.

-

Slowly add the phosphitylating agent to the reaction mixture at room temperature.

-

Stir the reaction for several hours, monitoring its progress by TLC or ³¹P-NMR spectroscopy.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by silica gel chromatography using a solvent system containing a small percentage of triethylamine (B128534) to prevent degradation of the phosphoramidite.

-

The purified this compound is then dried under high vacuum and stored at -20°C.

Application in Solid-Phase Oligonucleotide Synthesis

This compound is utilized in standard automated solid-phase oligonucleotide synthesis protocols. The incorporation of this modified phosphoramidite follows the same fundamental cycle as standard phosphoramidites: detritylation, coupling, capping, and oxidation.

Oligonucleotide Synthesis Workflow

The following diagram illustrates the standard workflow for solid-phase oligonucleotide synthesis.

Caption: Standard workflow for solid-phase oligonucleotide synthesis.

Modified Synthesis Parameters

While the overall workflow remains the same, the use of modified phosphoramidites such as this compound may require adjustments to the standard protocol to ensure high coupling efficiency.

| Parameter | Standard Phosphoramidites | This compound (Recommended) |

| Coupling Time | 30-60 seconds | 3-5 minutes |

| Activator | Tetrazole or Dicyanoimidazole (DCI) | Tetrazole or Dicyanoimidazole (DCI) |

| Deprotection | Concentrated Ammonium (B1175870) Hydroxide (B78521) (55°C, 8-12 h) or AMA (Ammonium hydroxide/40% Methylamine) (65°C, 10-15 min) | AMA (65°C, 10-15 min) or concentrated ammonium hydroxide (55°C, 8-12 h) are generally effective. For highly sensitive oligonucleotides, milder conditions may be necessary. |

Note: Coupling times should be optimized based on the specific synthesizer and reagents used.[4]

Performance Characteristics of 3'-Fluoro-Modified Oligonucleotides

The incorporation of 3'-fluoro modifications into oligonucleotides leads to significant improvements in their stability and, consequently, their potential therapeutic efficacy.

Enhanced Thermal Stability

The presence of the electronegative fluorine atom at the 3' position of the sugar moiety influences the sugar pucker, favoring an A-form helix. This pre-organization of the sugar conformation leads to an increase in the melting temperature (Tm) of the oligonucleotide duplex.

| Oligonucleotide Type | Sequence | Tm (°C) | ΔTm per modification (°C) |

| Unmodified DNA | 5'-d(CGC AAT TCG CG)-3' | 68.5 | N/A |

| 3'-Fluoro Modified | 5'-d(CGC A(3'F)A(3'F)T TCG CG)-3' | ~71.1 | ~+1.3 |

Note: The provided Tm values are illustrative and can vary depending on the sequence, buffer conditions, and oligonucleotide concentration. The ΔTm is an approximation based on available data for similar 2'-fluoro modifications.[6]

Experimental Protocol: Melting Temperature (Tm) Determination

-

Sample Preparation: Dissolve the purified oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of 1-5 µM.

-

Annealing: Heat the sample to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.

-

Measurement: Use a UV-Vis spectrophotometer with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the sigmoidal melting curve. This is typically determined by finding the maximum of the first derivative of the absorbance vs. temperature plot.[7]

Increased Nuclease Resistance

The 3'-fluoro modification provides steric hindrance and alters the conformation of the phosphodiester backbone, making the oligonucleotide more resistant to degradation by cellular nucleases, particularly 3'-exonucleases.

| Oligonucleotide Type | Nuclease | Half-life (t1/2) |

| Unmodified DNA | 3'-Exonuclease | Minutes |

| 3'-Fluoro Modified DNA | 3'-Exonuclease | Hours |

Note: Half-life values are highly dependent on the specific nuclease, its concentration, and the experimental conditions.[8]

Experimental Protocol: Nuclease Degradation Assay

-

Sample Preparation: Incubate a known amount of the 3'-fluoro-modified oligonucleotide and an unmodified control oligonucleotide of the same sequence in a buffer containing a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) at a physiological temperature (e.g., 37°C).

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the enzymatic reaction by adding a chelating agent (e.g., EDTA) and heating.

-

Analysis: Analyze the samples by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point. The half-life can be determined by plotting the percentage of intact oligonucleotide versus time.[9]

Therapeutic Applications: Antiviral Mechanism of Action

The parent nucleoside, 3'-fluoro-3'-deoxyadenosine, has demonstrated broad-spectrum antiviral activity.[10] When incorporated into an oligonucleotide, this modification can function as a chain terminator, inhibiting viral replication.

Proposed Antiviral Signaling Pathway

The following diagram illustrates the proposed mechanism of action for an antiviral oligonucleotide containing 3'-F-3'-dA.

Caption: Proposed dual antiviral mechanism of 3'-F-3'-dA containing oligonucleotides.

The primary mechanism for antisense oligonucleotides is the hybridization to a target viral RNA, leading to its degradation by RNase H and subsequent inhibition of viral protein synthesis. Additionally, if the oligonucleotide is degraded, the released 3'-fluoro-3'-deoxyadenosine can be phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog can then be incorporated by viral polymerases into the growing viral genome, leading to chain termination due to the absence of a 3'-hydroxyl group, thus inhibiting viral replication.[11]

Conclusion

This compound is a valuable reagent for the synthesis of modified oligonucleotides with enhanced properties. The introduction of a 3'-fluoro modification significantly increases the thermal stability and nuclease resistance of the resulting oligonucleotides, making them promising candidates for therapeutic applications, particularly in the development of antiviral drugs. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this modified phosphoramidite in their work. Further research into the specific applications and in vivo performance of oligonucleotides containing this modification will continue to expand its utility in the field of nucleic acid therapeutics.

References

- 1. escholarship.org [escholarship.org]

- 2. s3.jcloud.sjtu.edu.cn [s3.jcloud.sjtu.edu.cn]

- 3. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 8. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]

- 9. synoligo.com [synoligo.com]

- 10. Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3'-Fluoro-3'-deoxyadenosine Phosphoramidite: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3'-fluoro-3'-deoxyadenosine (B151260) phosphoramidite (B1245037), a crucial building block for the synthesis of modified oligonucleotides. The introduction of a fluorine atom at the 3' position of the deoxyribose sugar imparts unique chemical and biological properties, making it a valuable tool in the development of therapeutic and diagnostic oligonucleotides.

Core Chemical Properties

3'-Fluoro-3'-deoxyadenosine is a nucleoside analog characterized by the replacement of the 3'-hydroxyl group with a fluorine atom. This substitution has profound effects on the molecule's conformation, stability, and reactivity.

Structural Features: The fluorine atom, being highly electronegative, alters the sugar pucker conformation of the nucleoside. This can influence the overall helical structure of an oligonucleotide chain into which it is incorporated.[1] The C-F bond is also stronger than a C-H or C-OH bond, contributing to increased stability.[1]

Stability: The presence of the 3'-fluoro group enhances the stability of the N-glycosidic bond, making the nucleoside more resistant to enzymatic degradation by nucleoside phosphorylases.[1] This increased stability is a desirable characteristic for therapeutic oligonucleotides.

Reactivity: While the 3'-fluoro group itself is relatively inert, its presence influences the reactivity of the 5'-hydroxyl group, which is the site of phosphoramidite formation. The synthesis of the phosphoramidite follows standard procedures, but the electronic effects of the fluorine atom may slightly alter reaction kinetics.

Physicochemical Properties of 3'-Fluoro-3'-deoxyadenosine

| Property | Value | Reference |

| Molecular Formula | C10H12FN5O3 | [2] |

| Molecular Weight | 269.23 g/mol | [2] |

| IUPAC Name | (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | [2] |

| SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--CO)F">C@@HO)N | [2] |

| InChIKey | QCDAWXDDXYQEJJ-QYYRPYCUSA-N | [2] |

Oligonucleotide Synthesis with 3'-Fluoro-3'-deoxyadenosine Phosphoramidite

The synthesis of oligonucleotides containing 3'-fluoro-3'-deoxyadenosine follows the well-established phosphoramidite solid-phase synthesis method.[3][4] The general workflow is depicted below.

Experimental Protocol: Oligonucleotide Synthesis

This protocol outlines the key steps for incorporating a 3'-fluoro-3'-deoxyadenosine phosphoramidite into a synthetic oligonucleotide chain.

-

Solid Support Preparation: Begin with a controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

-

Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane. The resulting orange-colored trityl cation can be quantified to monitor synthesis efficiency.[5]

-

Coupling: Activate the 3'-fluoro-3'-deoxyadenosine phosphoramidite with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT), and couple it to the free 5'-hydroxyl group of the support-bound nucleoside.[6] An extended coupling time of 3-5 minutes may be beneficial to ensure high coupling efficiency, similar to what is recommended for other 2'-fluoro phosphoramidites.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) to prevent the formation of deletion-mutant oligonucleotides.[4]

-

Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution.

-

Repeat: Repeat the deblocking, coupling, capping, and oxidation steps for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and phosphate backbone using a concentrated ammonia (B1221849) solution or a mixture of ammonia and methylamine (B109427) (AMA).

-

Purification: Purify the full-length oligonucleotide product from shorter failure sequences and other impurities using techniques such as reversed-phase high-performance liquid chromatography (HPLC) or ion-exchange chromatography.[4][7]

Expected Performance Characteristics

| Parameter | Expected Value | Notes |

| Coupling Efficiency | >98% | May require slightly longer coupling times compared to standard DNA phosphoramidites. |

| Stability in Solution | Moderate | Should be used shortly after dissolution to prevent degradation from moisture.[5] |

| Final Purity (Post-Purification) | >95% | Dependent on the efficiency of the synthesis and purification method. |

Biological Activity and Signaling Pathways

3'-Deoxyadenosine (cordycepin), the parent nucleoside of the phosphoramidite, exhibits a range of biological activities, including antiviral and anticancer effects.[1][8] While the phosphoramidite itself is a synthetic precursor, oligonucleotides containing 3'-fluoro-3'-deoxyadenosine may modulate similar biological pathways.

Antiviral Activity of 3'-Fluoro-3'-deoxyadenosine

3'-Fluoro-3'-deoxyadenosine has demonstrated potent antiviral activity against a variety of flaviviruses.[1]

| Virus | Cell Line | EC50 (µM) | Reference |

| Tick-borne encephalitis virus (TBEV) | PS | 1.1 ± 0.1 | [1] |

| Zika virus (ZIKV) | PS | 1.6 ± 0.2 | [1] |

| West Nile virus (WNV) | PS | 1.6 ± 0.2 | [1] |

| Zika virus (ZIKV) | HBCA | 4.7 ± 1.3 | [1] |

| West Nile virus (WNV) | HBCA | 4.5 ± 1.4 | [1] |

Modulation of Signaling Pathways

Studies on 3'-deoxyadenosine suggest its involvement in key cellular signaling pathways. Oligonucleotides incorporating 3'-fluoro-3'-deoxyadenosine could potentially be designed to target these pathways with enhanced specificity and stability.

TGF-β/BMP Signaling Pathway: 3'-Deoxyadenosine has been shown to interfere with the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways by downregulating Smad proteins.[9] This suggests a potential anti-fibrotic application.

References

- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3'-Fluoro-3'-deoxyadenosine | C10H12FN5O3 | CID 122619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Introduction to the synthesis and purification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cytivalifesciences.com [cytivalifesciences.com]

- 5. benchchem.com [benchchem.com]

- 6. Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atdbio.com [atdbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Blockade of Smad signaling by 3'-deoxyadenosine: a mechanism for its anti-fibrotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathway of 3'-F-3'-dA(Bz)-2'-Phosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the synthesis pathway for 3'-F-3'-dA(Bz)-2'-Phosphoramidite, a crucial building block in the synthesis of modified oligonucleotides. This guide provides a comprehensive overview of the synthetic route, including detailed experimental protocols for key steps, quantitative data, and workflow visualizations to facilitate understanding and replication in a laboratory setting.

Introduction

3'-Fluoro-3'-deoxyadenosine (B151260) (3'-F-3'-dA) derivatives are of significant interest in the development of therapeutic oligonucleotides due to their ability to enhance nuclease resistance and binding affinity to target RNA. The incorporation of a fluorine atom at the 3'-position of the sugar moiety imparts unique conformational properties to the nucleoside. The N6-benzoyl (Bz) protecting group on the adenine (B156593) base and the 2'-phosphoramidite functionalization are essential for its use in automated solid-phase oligonucleotide synthesis. This guide details a common synthetic pathway starting from adenosine (B11128).

Overall Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the strategic protection of reactive groups, introduction of the fluorine atom, and subsequent functionalization. The general workflow is as follows:

-

Protection of Adenosine: The 5'-hydroxyl and 6-amino groups of adenosine are protected to prevent side reactions in subsequent steps.

-

Fluorination: The key step of introducing a fluorine atom at the 3'-position of the ribose sugar.

-

Deprotection and Reprotection: Selective removal and addition of protecting groups to yield the desired N6-benzoyl-3'-deoxy-3'-fluoroadenosine intermediate.

-

5'-Hydroxyl Protection: Introduction of a dimethoxytrityl (DMT) group at the 5'-position to enable purification and use in automated synthesis.

-

Phosphitylation: The final step to introduce the reactive phosphoramidite (B1245037) moiety at the 2'-hydroxyl group.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis. The quantitative data, where available in the literature for analogous reactions, are summarized in the subsequent tables.

Step 1: Protection of Adenosine

The initial step involves the protection of the 5'-hydroxyl group with dimethoxytrityl (DMT) and the N6-amino group with benzoyl (Bz).

Experimental Protocol:

-

5'-O-DMT Protection: Adenosine is reacted with dimethoxytrityl chloride (DMT-Cl) in pyridine (B92270). The reaction is typically stirred at room temperature until completion, monitored by TLC.

-

N6-Benzoyl Protection: The 5'-O-DMT-adenosine is then treated with benzoyl chloride in pyridine. The reaction is usually performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction mixture is quenched with methanol (B129727) and the solvent is evaporated. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with aqueous sodium bicarbonate and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel chromatography.

Step 2: Synthesis of 3'-Fluoro-3'-deoxyadenosine Intermediate

This step involves the conversion of the 3'-hydroxyl group to a fluorine atom, often via a double inversion mechanism. A common method involves the use of diethylaminosulfur trifluoride (DAST).[1]

Experimental Protocol:

-

Formation of the Xylo-Intermediate: The 2',5'-di-O-protected adenosine analog with a free 3'-hydroxyl group is treated with a sulfonylating agent (e.g., triflic anhydride) to form a good leaving group at the 3'-position, inducing an inversion to the xylo-configuration.

-

Fluorination: The resulting intermediate is then reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction proceeds with an inversion of configuration, resulting in the desired 3'-fluoro-ribo-configuration.[1]

-

Deprotection and Purification: The protecting groups are then removed to yield 3'-fluoro-3'-deoxyadenosine. The crude product is purified by chromatography.

Step 3: Benzoylation of the N6-Amino Group

The exocyclic amino group of the 3'-fluoro-3'-deoxyadenosine is protected with a benzoyl group.

Experimental Protocol:

-

Reaction Setup: 3'-Fluoro-3'-deoxyadenosine is dissolved in pyridine and cooled in an ice bath.

-

Addition of Benzoyl Chloride: Benzoyl chloride is added dropwise to the solution. The reaction is stirred at 0 °C for a few hours and then at room temperature overnight.

-

Work-up and Purification: The reaction is quenched with methanol and the solvent is evaporated. The residue is purified by silica gel chromatography to yield N6-benzoyl-3'-deoxy-3'-fluoroadenosine.

Step 4: 5'-O-Dimethoxytritylation

The 5'-hydroxyl group of the N6-benzoylated nucleoside is protected with a DMT group.

Experimental Protocol:

-

Reaction: N6-Benzoyl-3'-deoxy-3'-fluoroadenosine is co-evaporated with anhydrous pyridine and then dissolved in pyridine. Dimethoxytrityl chloride (DMT-Cl) is added in portions, and the reaction is stirred at room temperature.

-

Monitoring: The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched with methanol, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (B109758) and washed with aqueous sodium bicarbonate. The organic layer is dried and concentrated. The product is purified by silica gel chromatography.

Step 5: 2'-Phosphitylation

The final step is the introduction of the phosphoramidite moiety at the 2'-hydroxyl group.

Experimental Protocol:

-

Reaction Setup: The 5'-O-DMT-N6-benzoyl-3'-deoxy-3'-fluoroadenosine is dried by co-evaporation with anhydrous acetonitrile (B52724) and then dissolved in anhydrous dichloromethane under an argon atmosphere.

-

Addition of Reagents: N,N-diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Reaction and Monitoring: The reaction is stirred at room temperature and monitored by TLC.

-

Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude phosphoramidite is purified by flash chromatography on silica gel pre-treated with triethylamine.

Quantitative Data Summary

The following table summarizes the expected yields for the key steps in the synthesis of this compound, based on literature reports for similar transformations.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | 5'-O-DMT and N6-Bz Protection | Adenosine | 5'-O-DMT-N6-Bz-Adenosine | 70-85 |

| 2 | Fluorination (via xylo-intermediate) | Protected Adenosine | 3'-Fluoro-3'-deoxyadenosine | 40-60 |

| 3 | N6-Benzoylation | 3'-Fluoro-3'-deoxyadenosine | N6-Benzoyl-3'-deoxy-3'-fluoroadenosine | 80-95 |

| 4 | 5'-O-Dimethoxytritylation | N6-Benzoyl-3'-deoxy-3'-fluoroadenosine | 5'-O-DMT-N6-Bz-3'-F-3'-dA | 75-90 |

| 5 | 2'-Phosphitylation | 5'-O-DMT-N6-Bz-3'-F-3'-dA | This compound | 85-95 |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a challenging but well-established process that is critical for the advancement of oligonucleotide therapeutics. This guide provides a detailed framework for its synthesis, combining established chemical transformations with necessary purification and analytical steps. Careful execution of each step and rigorous purification are paramount to obtaining the high-quality phosphoramidite required for successful oligonucleotide synthesis.

References

structure of 3'-fluoro modified adenosine nucleoside

An In-depth Technical Guide to the Structure of 3'-Fluoro Modified Adenosine (B11128) Nucleoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural characteristics of 3'-fluoro modified adenosine nucleoside, a significant molecule in antiviral and anticancer research. The strategic placement of a fluorine atom at the 3' position of the ribose sugar dramatically influences its chemical properties, three-dimensional conformation, and biological activity.

Core Structural and Chemical Properties

3'-Fluoro-3'-deoxyadenosine (B151260) is a purine (B94841) nucleoside analog where the hydroxyl group at the 3' position of the ribose sugar is replaced by a fluorine atom.[1] This single substitution has profound effects on the molecule's stability and biological function.[2]

The core structure consists of:

-

An Adenine (B156593) Base: A purine nucleobase.

-

A Modified Ribose Sugar: A furanose ring where the 3'-hydroxyl group is substituted with fluorine.

-

Glycosidic Bond: A β-N9 glycosidic bond connects the adenine base to the 1' carbon of the sugar.

The IUPAC name for this compound is (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol.[3]

Table 1: Physicochemical Properties of 3'-Fluoro-3'-deoxyadenosine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂FN₅O₃ | [3][4] |

| Molecular Weight | 269.23 g/mol | [3][4] |

| CAS Number | 75059-22-2 | [3][4] |

| Appearance | White to off-white solid | |

| Melting Point | 211-212 °C | |

| pKa (Predicted) | 12.45 ± 0.70 | [4] |

Three-Dimensional Conformation

The introduction of a highly electronegative fluorine atom at the C3' position critically influences the conformation of the furanose ring, an effect known as the gauche effect. This governs the overall three-dimensional shape of the nucleoside, which is crucial for its interaction with enzymes like viral polymerases.

Ribose Ring Pucker

The five-membered furanose ring is not planar and exists in a dynamic equilibrium between two major puckered conformations: C3'-endo (North) and C2'-endo (South) .[5][6] The phase angle of pseudorotation (P) describes the specific conformation on this cycle.[7]

-

North (C3'-endo): The C3' atom is displaced on the same side of the furanose ring as the C5' atom and the nucleobase. This conformation is characteristic of A-form helices, such as those found in RNA.[5][8]

-

South (C2'-endo): The C2' atom is displaced on the same side as the C5' atom and the nucleobase. This conformation is characteristic of B-form DNA.[5][8]

For 3'-deoxy-3'-fluoroadenosine (which has a ribo configuration), the sugar exists almost exclusively in the C2'-endo (South) conformation.[9] This preference is a direct result of the stereoelectronic effects of the fluorine atom. In contrast, its diastereomer, 3'-deoxy-3'-fluoro-xylo-adenosine, predominantly adopts the C3'-endo (North) conformation.[9] This conformational rigidity is a key factor in its biological activity.

Glycosidic Torsion Angle

The orientation of the adenine base relative to the sugar ring is defined by the glycosidic torsion angle (χ). Like most purine nucleosides, 3'-fluoro-3'-deoxyadenosine preferentially adopts the anti conformation, where the bulk of the base is positioned away from the sugar. This orientation is required for standard Watson-Crick base pairing.

Quantitative Structural Data from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state structure and conformation of fluorinated nucleosides.[10] The analysis of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) spectra, particularly the scalar (J) coupling constants, provides definitive conformational insights.[11]

Table 2: Representative NMR Coupling Constants (J) for Determining Ribose Conformation

| Coupling Constant | Value Range (Hz) | Conformational Significance | Reference |

| ³J(H1', H2') | 7.5 | A large value is indicative of a C2'-endo (South) pucker. | [9] |

| ³J(H3', H4') | ~0 | A small or absent coupling is consistent with a C2'-endo (South) pucker. | [9] |

| ³J(H2', F3') | 21.6 | Vicinal H-F coupling; value is dependent on the dihedral angle. | [9] |

| ³J(H4', F3') | 26.4 | Vicinal H-F coupling; value is dependent on the dihedral angle. | [9] |

| ²J(H3', F3') | 50.6 | Geminal H-F coupling (reported for the xylo isomer). | [9] |

Note: The specific values of H-F and F-C coupling constants are highly dependent on stereochemistry and dihedral angles, making them powerful probes of conformation.[12]

Experimental Protocols

Synthesis of 3'-Fluoro-3'-deoxyadenosine

The synthesis of 3'-fluoro-3'-deoxyadenosine is a multi-step process that typically starts from adenosine. A common strategy involves the protection of hydroxyl groups, inversion of stereochemistry at the 3' position, fluorination, and subsequent deprotection.[13][14] The fluorination step is often achieved using diethylaminosulfur trifluoride (DAST).[2]

Key Steps:

-

Protection of 2' and 5' Hydroxyl Groups: The 2'- and 5'-OH groups of adenosine are protected, often using silyl (B83357) ethers (e.g., TBDMS) or trityl groups, to prevent them from reacting in subsequent steps.

-

Activation of 3'-Hydroxyl Group: The 3'-OH group is activated by converting it into a good leaving group, such as a triflate.

-

SN2 Inversion to xylo Configuration: The activated 3'-position undergoes nucleophilic substitution (e.g., with sodium acetate) with inversion of configuration, yielding a xylo-adenosine intermediate.

-

Fluorination with DAST: The hydroxyl group of the xylo intermediate is replaced with fluorine using a fluorinating agent like DAST. This step proceeds with another inversion of configuration, restoring the original ribo stereochemistry at the 3' position, now with a fluorine substituent.

-

Deprotection: The protecting groups on the 2' and 5' positions are removed under appropriate conditions (e.g., with a fluoride (B91410) source like TBAF for silyl groups) to yield the final product, 3'-fluoro-3'-deoxyadenosine.

Structural Analysis by NMR Spectroscopy

A comprehensive NMR analysis is essential to confirm the identity and determine the solution-state conformation of the synthesized nucleoside.[11]

Methodology:

-

Sample Preparation: Dissolve 3-5 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling patterns of all non-exchangeable protons.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single resonance confirms the successful incorporation of one fluorine atom.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the ribose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons (e.g., from H1' to C4 and C8 of the adenine base) and to observe F-C couplings.[11]

-

-

Data Analysis:

-

Structure Confirmation: Assign all proton and carbon signals using the combination of 1D and 2D spectra.

-

Conformational Analysis: Carefully measure the ³J(H1',H2') and ³J(H3',H4') coupling constants from the high-resolution ¹H spectrum. A large ³J(H1',H2') value coupled with a small ³J(H3',H4') value confirms the predominant C2'-endo (South) conformation.[9]

-

Structural Analysis by X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive solid-state atomic structure of a molecule.[15][16]

Methodology:

-

Crystallization: Grow single crystals of 3'-fluoro-3'-deoxyadenosine suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer.[17] The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern (intensities and positions of spots) is recorded as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map.[15]

-

Model Building and Refinement: An atomic model is built into the electron density map. The model is then refined computationally, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[18] The final refined structure provides precise data on bond lengths, bond angles, and torsion angles.

Mandatory Visualizations

Synthetic Workflow

Caption: Generalized synthetic workflow for 3'-fluoro-3'-deoxyadenosine.

Ribose Pucker Conformational Equilibrium

Caption: Conformational equilibrium of the ribose ring in 3'-F-deoxyadenosine.

Conceptual Mechanism of Antiviral Action

Caption: Mechanism of action via chain termination of nucleic acid synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. 3'-Fluoro-3'-deoxyadenosine | C10H12FN5O3 | CID 122619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. molecular structure - The ring pucker in free ribose and deoxyribose - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Survey of Ribose Ring Pucker of Signaling Nucleosides and Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 8. glenresearch.com [glenresearch.com]

- 9. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. rigaku.com [rigaku.com]

- 17. excillum.com [excillum.com]

- 18. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into 3'-Fluoro Modified Oligonucleotides: A Biophysical Perspective

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chemical modifications into oligonucleotides has revolutionized their therapeutic potential. Among these, the 3'-fluoro (3'-F) modification has emerged as a critical tool for enhancing the biophysical characteristics of oligonucleotides, rendering them more robust and effective for a range of applications, including antisense therapy, siRNAs, and aptamers. This technical guide provides an in-depth exploration of the core biophysical properties of 3'-fluoro modified oligonucleotides, supported by experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Biophysical Characteristics

The introduction of a fluorine atom at the 3' position of the sugar moiety imparts significant and advantageous changes to the oligonucleotide's properties. These modifications primarily influence thermal stability, nuclease resistance, and binding affinity to target sequences.

Thermal Stability (Tm)

The melting temperature (Tm) is a critical parameter that defines the stability of the duplex formed between an oligonucleotide and its complementary strand. The 3'-fluoro modification generally leads to an increase in the thermal stability of these duplexes. This stabilizing effect is attributed to the high electronegativity of the fluorine atom, which influences the sugar pucker conformation, favoring a C3'-endo conformation similar to that of RNA. This pre-organizes the oligonucleotide into an A-form helical geometry, which is thermodynamically more stable than the B-form typically adopted by DNA.

The extent of stabilization can be influenced by the stereochemistry of the fluorine atom (e.g., 3'-fluoro-arabinonucleic acid vs. 3'-fluoro-ribonucleic acid) and the sequence context.[1] For instance, in some contexts, the 3'-fluoro modification can increase the Tm by approximately 1.3°C per modification when forming a duplex with DNA.[2]

Nuclease Resistance

A major hurdle in the therapeutic application of unmodified oligonucleotides is their rapid degradation by cellular nucleases. The 3'-fluoro modification provides a significant shield against nuclease-mediated cleavage, thereby prolonging the half-life of the oligonucleotide in biological systems. This enhanced stability is particularly effective against 3'-exonucleases, which are prevalent in serum.[3] The presence of the electronegative fluorine atom at the 3'-position sterically hinders the approach of nucleolytic enzymes, thus preventing degradation. Studies have shown that oligonucleotides with 3'-fluoro modifications exhibit substantially higher resistance to exonuclease digestion compared to unmodified DNA and even some other modified oligonucleotides like LNA and 2'-O-MOE.[1]

Binding Affinity

The binding affinity of an oligonucleotide to its target sequence, often quantified by the dissociation constant (Kd), is a key determinant of its efficacy. The 3'-fluoro modification typically enhances the binding affinity for complementary RNA targets.[1] This improvement is a direct consequence of the increased thermal stability and the pre-organized A-form helical structure conferred by the modification, which reduces the entropic penalty of binding. Optimal RNA affinities are often observed when the 3'-fluorine atom and the nucleobase are in a trans-diaxial orientation.[1]

Comparative Data Summary

To provide a clear comparison, the following tables summarize the quantitative data on the impact of 3'-fluoro and other common modifications on the biophysical properties of oligonucleotides.

| Modification | Change in Melting Temperature (ΔTm) per modification (°C) vs. DNA:RNA | Nuclease Resistance |

| 3'-Fluoro (general) | Increased | Significantly Increased |

| 2'-Fluoro (2'-F) | +1.7 to +3.0[4][5] | Increased[] |

| Locked Nucleic Acid (LNA) | +2 to +8[4] | Very High |

| 2'-O-Methyl (2'-OMe) | +1 to +1.5 | Increased |

| Phosphorothioate (PS) | Decreased (-0.5) | Significantly Increased |

Table 1: General Comparison of Common Oligonucleotide Modifications.

| Oligonucleotide Type | Half-life in Serum |

| Unmodified DNA | Minutes to ~1 hour[7] |

| 3'-Fluoro Modified | Significantly extended |

| Phosphorothioate (PS) | Hours to Days |

| 2'-O-Methyl (2'-OMe) | Increased |

Table 2: Relative Nuclease Resistance in Serum.

| Modification | Binding Affinity (Kd) vs. RNA Target |

| Unmodified DNA | Baseline |

| 3'-Fluoro Modified | Lower (Higher Affinity) |

| 2'-Fluoro (2'-F) | Lower (Higher Affinity) |

| Locked Nucleic Acid (LNA) | Significantly Lower (Very High Affinity) |

Table 3: Relative Binding Affinity to RNA Targets.

Experimental Protocols and Workflows

Accurate assessment of the biophysical properties of 3'-fluoro modified oligonucleotides is crucial for their development as therapeutic agents. The following sections detail the methodologies for key experiments and provide visual workflows.

Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature (Tm) of a duplex formed by a 3'-fluoro modified oligonucleotide and its complementary strand.

Methodology:

-

Sample Preparation:

-

Resuspend the 3'-fluoro modified oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

Determine the concentration of each oligonucleotide using UV-Vis spectrophotometry at 260 nm. For modified oligonucleotides, use the extinction coefficients provided by the manufacturer.[8]

-

Prepare the duplex sample by mixing equimolar amounts of the modified oligonucleotide and its complement in the melting buffer to a final concentration of 1-2 µM.[8]

-

-

Annealing:

-

Tm Measurement:

-

Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Measure the absorbance of the sample at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).[8]

-

Record the absorbance at regular temperature intervals.

-

-

Data Analysis:

-

Plot the absorbance versus temperature to obtain a melting curve.

-

The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the melting curve. This is typically calculated from the first derivative of the curve.[10]

-

Figure 1: Workflow for Thermal Melting (Tm) Analysis.

Nuclease Degradation Assay (Serum Stability)

Objective: To assess the stability of 3'-fluoro modified oligonucleotides in the presence of nucleases, typically in serum.

Methodology:

-

Sample Preparation:

-

Incubation:

-

Sample Processing:

-

Immediately stop the degradation reaction by adding a quenching buffer (e.g., containing formamide (B127407) and EDTA) and/or by heat inactivation.[7]

-

For serum samples, it may be necessary to perform a phenol-chloroform extraction to remove proteins before analysis.[7]

-

-

Analysis by Gel Electrophoresis:

-

Data Quantification:

-

Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point using densitometry software.

-

Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of the oligonucleotide.

-

Figure 2: Workflow for Nuclease Degradation Assay.

Binding Affinity Assessment (Surface Plasmon Resonance - SPR)

Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of a 3'-fluoro modified oligonucleotide for its target.

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., streptavidin-coated for biotinylated ligands).

-

Immobilize the target molecule (ligand, e.g., a complementary RNA or a protein) onto the sensor chip surface. The unmodified counterpart can be immobilized on a reference flow cell.[5]

-

-

Analyte Preparation:

-

Prepare a series of dilutions of the 3'-fluoro modified oligonucleotide (analyte) in a suitable running buffer (e.g., HBS-EP buffer).

-

-

SPR Measurement:

-

Equilibrate the sensor chip with running buffer until a stable baseline is achieved.

-

Inject the different concentrations of the analyte over the ligand-immobilized surface at a constant flow rate. This is the association phase .

-

After the injection, flow the running buffer over the chip to monitor the dissociation of the analyte from the ligand. This is the dissociation phase .

-

Between different analyte injections, regenerate the sensor surface using a specific regeneration solution to remove all bound analyte, if necessary.[12]

-

-

Data Analysis:

-

The SPR instrument records the change in resonance units (RU) over time, generating a sensorgram for each analyte concentration.

-

Subtract the signal from the reference flow cell to correct for non-specific binding and bulk refractive index changes.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[13]

-

Figure 3: Workflow for Binding Affinity Assessment using SPR.

Conclusion

The 3'-fluoro modification represents a powerful strategy for enhancing the key biophysical properties of oligonucleotides intended for therapeutic use. By increasing thermal stability, conferring significant nuclease resistance, and improving binding affinity, this modification addresses several of the inherent limitations of natural nucleic acids. The data and protocols presented in this guide offer a foundational understanding for researchers and developers to effectively design, synthesize, and characterize 3'-fluoro modified oligonucleotides for their specific applications, ultimately accelerating the translation of these promising molecules from the laboratory to the clinic.

References

- 1. Synthesis, Improved Antisense Activity and Structural Rationale for the Divergent RNA Affinities of 3′-Fluoro Hexitol Nucleic Acid (FHNA and Ara-FHNA) Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. Dissecting the oligonucleotide binding properties of a disordered chaperone protein using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nuclease degradation analysis of DNA nanostructures using gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nicoyalife.com [nicoyalife.com]

- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Fluorinated Nucleosides in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated nucleosides represent a cornerstone in the development of antiviral therapeutics. The strategic incorporation of fluorine atoms into nucleoside analogues significantly enhances their pharmacological properties, leading to potent and selective inhibition of viral replication. This guide provides a comprehensive overview of the core mechanism of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. The introduction of fluorine can increase the metabolic stability of the nucleoside, alter its sugar pucker conformation to favor binding by viral polymerases, and enhance its overall antiviral potency.[1][2][3][4]

Core Mechanism of Action

The antiviral activity of fluorinated nucleosides is not inherent to the molecule as administered. Instead, these compounds function as prodrugs that must be anabolized within the host cell to their active triphosphate form. This process is a critical determinant of their efficacy.

1. Cellular Uptake and Metabolic Activation:

Fluorinated nucleosides are transported into the host cell via nucleoside transporters. Once inside, they undergo a series of three sequential phosphorylation steps, catalyzed by host and/or viral kinases, to yield the corresponding 5'-monophosphate (-MP), -diphosphate (-DP), and the active -triphosphate (-TP) metabolites.[2][3] The initial phosphorylation to the monophosphate is often the rate-limiting step in this activation pathway.

2. Inhibition of Viral Polymerase and Chain Termination:

The active triphosphate form of the fluorinated nucleoside analogue then acts as a competitive inhibitor of the natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) for the viral DNA or RNA polymerase. Upon incorporation into the growing viral nucleic acid chain, these analogues can lead to two primary outcomes:

-

Chain Termination: Many fluorinated nucleosides lack a 3'-hydroxyl group or have it in a conformation that prevents the formation of the next phosphodiester bond, leading to the immediate or delayed termination of the elongating DNA or RNA strand.[2][5]

-

Polymerase Inhibition: The incorporated analogue can also directly inhibit the catalytic activity of the viral polymerase, preventing further nucleic acid synthesis.[2]

The selectivity of fluorinated nucleosides for viral polymerases over host cell polymerases is a key factor in their therapeutic window, minimizing toxicity to the host.

Signaling Pathway: Metabolic Activation of Fluorinated Nucleosides

Caption: Metabolic activation pathway of a fluorinated nucleoside.

Quantitative Data on Antiviral Activity

The antiviral efficacy and cytotoxicity of fluorinated nucleosides are typically quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the therapeutic window of a compound. A higher SI value indicates greater selectivity for viral targets over host cells.

| Fluorinated Nucleoside | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Emtricitabine (FTC) | HIV-1 | T-cell lines | 0.009 - 1.5 | >100 | >67 - >11,111 | [2] |

| Sofosbuvir | HCV (genotypes 1-6) | Huh-7 replicon cells | 0.014 - 0.11 | >100 | >909 - >7,143 | [2] |

| Sofosbuvir | Zika Virus | Huh-7 | 4.1 | >100 | >24.4 | [2] |

| Sofosbuvir | West Nile Virus | Huh-7 | 1.2 | >100 | >83.3 | [2] |

| Sofosbuvir | Dengue Virus | Huh-7 | 4.9 | >100 | >20.4 | [2] |

| Clevudine (L-FMAU) | HBV | HepAD38 | 0.11 | >100 | >909 | [2] |

| Clevudine (L-FMAU) | EBV | P3HR1 | 5.0 | 1000 | 200 | [2] |

| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | HCV | Replicon cells | 5.0 (EC90) | >100 | >20 | [6] |

| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | SARS-CoV-2 | - | 175.2 | - | - | [6] |

| MK-8591 (EFdA) | HIV-2 | - | ≤0.011 | - | - | [7] |

Experimental Protocols

General Experimental Workflow

The evaluation of a novel fluorinated nucleoside typically involves a parallel assessment of its antiviral activity and cytotoxicity to determine its selectivity index.

Caption: General experimental workflow for antiviral compound evaluation.

Plaque Reduction Assay for Antiviral Activity

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by a lytic virus. The reduction in plaque number is proportional to the antiviral activity of the compound.[8][9][10][11][12]

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus stock with a known titer.

-

Fluorinated nucleoside compound stock solution.

-

Cell culture medium (e.g., DMEM, MEM).

-

Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose).

-

Fixing solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of the fluorinated nucleoside in serum-free medium.

-

Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well) in the presence of varying concentrations of the test compound. Include a "virus only" control.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

-

Overlay: Aspirate the inoculum and add the semi-solid overlay medium containing the respective concentrations of the compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days).

-

Fixation and Staining: Fix the cells with the fixing solution, remove the overlay, and stain the cell monolayer with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the EC50 value from the dose-response curve.

MTT/XTT Assay for Cytotoxicity

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[13][14][15][16]

Materials:

-

Host cells seeded in a 96-well plate.

-

Fluorinated nucleoside compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.

-

Solubilization solution (for MTT assay, e.g., DMSO).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

-

Compound Treatment: Add serial dilutions of the fluorinated nucleoside to the wells. Include a "cells only" (untreated) control.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Reagent Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated control. Determine the CC50 value from the dose-response curve.

Quantification of Intracellular Nucleoside Triphosphate Levels by LC-MS/MS

Principle: This method allows for the direct measurement of the intracellular concentration of the active triphosphate form of the fluorinated nucleoside. This is crucial for understanding the pharmacokinetic and pharmacodynamic relationship of the compound.[1][17][18][19][20]

Materials:

-

Host cells treated with the fluorinated nucleoside.

-

Cold methanol (B129727) for cell lysis and metabolite extraction.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Appropriate internal standards.

Procedure:

-

Cell Culture and Treatment: Culture cells to a desired density and treat with the fluorinated nucleoside for a specific time.

-

Cell Harvesting and Lysis: Harvest the cells and lyse them with cold methanol to quench metabolic activity and extract the intracellular metabolites.

-

Sample Preparation: Centrifuge the cell lysate to remove debris. The supernatant containing the nucleotides is then further processed, which may include a solid-phase extraction step to enrich for the triphosphate species.

-

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. The different phosphorylated forms of the nucleoside are separated by liquid chromatography and detected and quantified by tandem mass spectrometry.

-

Data Analysis: Quantify the amount of the triphosphate metabolite in the sample by comparing its signal to that of a known concentration of a standard. Normalize the concentration to the number of cells.

Conclusion

Fluorinated nucleosides are a powerful class of antiviral agents with a well-defined mechanism of action centered on intracellular phosphorylation and subsequent inhibition of viral polymerases. The strategic use of fluorine enhances their drug-like properties, leading to improved efficacy and metabolic stability. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel fluorinated nucleoside candidates, from initial screening for antiviral activity and cytotoxicity to detailed mechanistic studies of their intracellular metabolism. A thorough understanding of these principles and methodologies is essential for the continued development of next-generation antiviral therapies.

References

- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 13. benchchem.com [benchchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. cyrusbio.com.tw [cyrusbio.com.tw]

- 17. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]

- 18. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Benzoyl Protecting Group in Phosphoramidite Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic chemistry, particularly in the assembly of oligonucleotides for research, diagnostics, and therapeutics, the strategic use of protecting groups is paramount. Among the arsenal (B13267) of protective moieties, the benzoyl (Bz) group holds a significant and historical role, primarily in safeguarding the exocyclic primary amino groups of nucleobases. This technical guide provides an in-depth exploration of the benzoyl protecting group's function in phosphoramidite (B1245037) chemistry, detailing its application, deprotection, and the underlying chemical principles.

Core Function of the Benzoyl Protecting Group

The primary role of the benzoyl group in phosphoramidite-based oligonucleotide synthesis is to protect the exocyclic amino groups of deoxyadenosine (B7792050) (dA), deoxycytosine (dC), and deoxyguanosine (dG) from engaging in undesirable side reactions during the sequential addition of nucleotide monomers.[1][2] Without this protection, the nucleophilic exocyclic amines would react with the activated phosphoramidite monomers, leading to branched oligonucleotide chains and other impurities, which would severely compromise the yield and purity of the target sequence.[2]

The benzoyl group provides a robust shield that is stable to the conditions of the automated solid-phase synthesis cycle, which includes:

-

Detritylation: Acidic removal of the 5'-dimethoxytrityl (DMT) group.

-

Coupling: Reaction of the 5'-hydroxyl group with the incoming phosphoramidite.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups.

-

Oxidation: Conversion of the phosphite (B83602) triester to a more stable phosphate (B84403) triester.[2]

While stable throughout the synthesis, the benzoyl group is designed to be efficiently removed under basic conditions during the final deprotection step.[2][3]

The Chemistry of Benzoyl Protection and Deprotection

The benzoyl group is introduced onto the exocyclic amines of the nucleosides, typically using benzoyl chloride or a related acylating agent.[4][5] For instance, the N⁶-amino group of adenine (B156593) and the N⁴-amino group of cytosine are commonly protected with a benzoyl group.[1] Guanine's exocyclic amine is often protected with an isobutyryl group, although benzoyl protection has also been used.[1][6] Thymine (B56734) and uracil (B121893) do not require this protection as they lack exocyclic amino groups.[1]

Deprotection is achieved by hydrolysis under basic conditions. The electron-withdrawing nature of the carbonyl group in the benzoyl moiety makes it susceptible to nucleophilic attack by a base, leading to its cleavage from the nucleobase.[7]

Quantitative Data on Deprotection Conditions

The removal of the benzoyl group is a critical final step in oligonucleotide synthesis. The efficiency of this step is dependent on the deprotection reagent, temperature, and time. Below is a summary of common deprotection conditions.

| Reagent | Temperature | Time | Yield/Efficiency | Notes |

| Concentrated Ammonium (B1175870) Hydroxide (B78521) | Room Temperature | 12-24 hours | >95% | A standard and reliable method.[7] |

| Concentrated Ammonium Hydroxide | 55-65 °C | 2-8 hours | >95% | Faster than room temperature deprotection.[7][8] |

| Ammonium Hydroxide / 40% Methylamine (B109427) (AMA) (1:1 v/v) | 65 °C | 10-15 minutes | >95% | A rapid deprotection method.[7][9] |

| Lithium Hydroxide / Triethylamine in Methanol | 75 °C | 60 minutes | Not Specified | An ammonia-free deprotection method.[10] |

Note: Deprotection times can be influenced by the specific oligonucleotide sequence and the presence of other modifications.

Experimental Protocols

Protocol 1: N-Benzoylation of Thymidine at the N3 Position

This protocol describes a method for the benzoylation of the N3 position of thymine, which can be adapted for the exocyclic amines of other nucleosides.

Materials:

-

Thymine

-

Benzoyl chloride

-

Cold water

-

Diethyl ether

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Dissolve 1 gram (7.94 mmol) of thymine in a 2:5 (v/v) mixture of pyridine and acetonitrile in a round-bottom flask under an inert atmosphere.[4]

-

At room temperature, add 2.8 mL (23.82 mmol) of benzoyl chloride dropwise to the stirred solution.[4]

-

Continue stirring the reaction mixture for 24 hours.[4]

-

Monitor the reaction's completion using thin-layer chromatography (TLC).[4]

-

Upon completion, filter the resulting precipitate.[4]

-

Wash the precipitate sequentially with cold water and then with diethyl ether.[4]

-

Dry the product to obtain N3-benzoylthymine as a white crystalline solid. The expected yield is approximately 1.78 grams (98%).[4]

Protocol 2: Deprotection of Benzoyl Groups from Oligonucleotides using Aqueous Ammonia (B1221849)

This is a standard method for the final deprotection of synthetic oligonucleotides.

Materials:

-

Benzoyl-protected oligonucleotide on solid support (e.g., CPG)

-

Concentrated ammonium hydroxide (28-30%)

-

Sealed vials

-

Heating block or oven

Procedure:

-

Place the solid support with the synthesized oligonucleotide into a sealed vial.[7]

-

Add a sufficient volume of concentrated ammonium hydroxide to completely submerge the support.

-

Seal the vial tightly to prevent the escape of ammonia gas.[7]

-

Heat the reaction mixture to 55-65 °C for 2-8 hours. The exact time will depend on the sequence and other protecting groups present.[7]

-

After the reaction is complete, cool the vial to room temperature.

-

In a well-ventilated fume hood, carefully open the vial.

-

Evaporate the ammonia and solvent under a stream of nitrogen or using a centrifugal evaporator.[7]

-

The resulting residue contains the deprotected oligonucleotide, which can be further purified as needed.

Protocol 3: Rapid Deprotection using AMA

This protocol is suitable for rapid deprotection of oligonucleotides.

Materials:

-

Benzoyl-protected oligonucleotide on solid support

-

Ammonium hydroxide (30%) / 40% methylamine 1:1 (v/v) (AMA)

-

Sealed vials

-

Heating block

Procedure:

-

Place the substrate in a sealed vial.[7]

-

Add freshly prepared AMA solution to the vial.

-

Seal the vial tightly.

-

Heat the reaction mixture to 65 °C for 10-15 minutes.[7]

-

Cool the reaction vial to room temperature.

-

In a fume hood, carefully open the vial and evaporate the AMA solution.[7]

Visualizing the Role of Benzoyl Protection

The following diagrams illustrate the key processes involving the benzoyl protecting group in oligonucleotide synthesis.

Caption: Solid-phase oligonucleotide synthesis cycle using Bz-protected phosphoramidites.

Caption: Simplified mechanism of benzoyl group deprotection under basic conditions.

Conclusion

The benzoyl protecting group is a foundational tool in the chemical synthesis of oligonucleotides. Its stability during the iterative steps of solid-phase synthesis, combined with its reliable removal during the final deprotection, has made it a mainstay in the field.[2] While alternative "ultra-mild" protecting groups have been developed for sensitive applications, the benzoyl group remains a cost-effective and robust choice for the routine synthesis of a wide variety of DNA and RNA sequences. A thorough understanding of its chemical properties and the associated protocols is essential for any researcher involved in the synthesis and application of oligonucleotides.

References

- 1. journalirjpac.com [journalirjpac.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. atdbio.com [atdbio.com]

- 6. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Rationale for 3'-Fluoro Modifications in DNA and RNA Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into nucleic acid analogs has emerged as a powerful tool in the development of therapeutic oligonucleotides and molecular probes. Among the various positions for fluorination, the 3'-position of the sugar moiety offers a unique combination of structural and functional advantages. This technical guide delves into the core structural rationale behind 3'-fluoro modifications in DNA and RNA analogs, providing a comprehensive overview of their synthesis, biophysical properties, and applications, supported by quantitative data and detailed experimental methodologies.

Introduction: The Significance of Fluorine in Nucleic Acid Chemistry

Fluorine's unique properties, including its small size—closely mimicking a hydrogen atom—and high electronegativity, make it an attractive element for modifying biomolecules.[1] In the context of nucleic acids, the introduction of a fluorine atom can profoundly influence the sugar pucker conformation, the stability of the glycosidic bond, and the overall helical structure. These modifications can translate into enhanced biological activity, improved metabolic stability, and novel therapeutic applications.

Structural Impact of 3'-Fluoro Modifications

The introduction of a fluorine atom at the 3'-position of the deoxyribose or ribose sugar has significant stereoelectronic consequences that dictate the conformation and properties of the resulting nucleic acid analog.

Sugar Pucker and Duplex Conformation

The conformation of the sugar ring, known as sugar pucker, is a critical determinant of nucleic acid structure. In natural DNA, the deoxyribose sugar typically adopts a C2'-endo conformation, leading to a B-form double helix. In contrast, RNA's ribose sugar favors a C3'-endo conformation, resulting in an A-form helix.

The highly electronegative 3'-fluoro substituent strongly influences the sugar pucker. For instance, in 3'-fluoro-2'-deoxyribonucleic acid (3'-F-DNA), the fluorine atom promotes a C3'-endo sugar pucker, similar to that of RNA. This conformational preference can shift the overall duplex structure towards an A-like geometry, even in a DNA context. This "RNA-mimicking" behavior is a key factor in the enhanced binding affinity of 3'-fluoro-modified oligonucleotides to complementary RNA targets.

Stereochemistry and Stability: The Case of FHNA and Ara-FHNA

The precise stereochemical orientation of the 3'-fluorine atom is crucial for its effect on duplex stability. This is exemplified by the divergent properties of 3'-fluoro hexitol (B1215160) nucleic acid (FHNA) and its epimer, Ara-FHNA.

-

FHNA (3'-axial fluorine): In FHNA, the 3'-fluorine atom is in an axial position. This orientation is well-tolerated within an A-form duplex, leading to a significant increase in thermal stability (Tm) when hybridized with RNA.[2][3]

-

Ara-FHNA (3'-equatorial fluorine): Conversely, the equatorial orientation of the 3'-fluorine in Ara-FHNA leads to steric clashes within the duplex, disrupting base stacking and resulting in a significant destabilization of the duplex.[2][3]

This stark difference underscores the importance of precise stereochemical control in the design of modified nucleic acids.

Biophysical Properties of 3'-Fluoro-Modified Analogs